2-Chloro-1-(4-(prop-2-yn-1-yl)piperazin-1-yl)ethan-1-one
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Overview
Description
2-Chloro-1-(4-(prop-2-yn-1-yl)piperazin-1-yl)ethan-1-one is an organic compound with the molecular formula C9H13ClN2O. It is a derivative of piperazine, a heterocyclic amine, and contains a chloroacetyl group and a propynyl substituent.
Preparation Methods
The synthesis of 2-Chloro-1-(4-(prop-2-yn-1-yl)piperazin-1-yl)ethan-1-one typically involves the reaction of 1-(4-(prop-2-yn-1-yl)piperazin-1-yl)ethan-1-one with thionyl chloride to introduce the chloro group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
2-Chloro-1-(4-(prop-2-yn-1-yl)piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The propynyl group can undergo oxidation to form corresponding epoxides or other oxidized products.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives. Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation.
Scientific Research Applications
2-Chloro-1-(4-(prop-2-yn-1-yl)piperazin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or mechanical properties.
Biological Studies: It serves as a tool in studying enzyme interactions and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-(prop-2-yn-1-yl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The propynyl group may also participate in binding interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-1-(4-(prop-2-yn-1-yl)piperazin-1-yl)ethan-1-one include:
1-(4-(Prop-2-yn-1-yl)piperazin-1-yl)ethan-1-one: Lacks the chloro group, resulting in different reactivity and biological activity.
2-Chloro-1-(4-(prop-2-yn-1-yl)piperazin-1-yl)propan-1-one: Contains an additional methyl group, which may affect its steric properties and reactivity.
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: A structurally related compound with different functional groups, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13ClN2O |
---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
2-chloro-1-(4-prop-2-ynylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C9H13ClN2O/c1-2-3-11-4-6-12(7-5-11)9(13)8-10/h1H,3-8H2 |
InChI Key |
UVCLIHADIJLIGN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)CCl |
Origin of Product |
United States |
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